4-Isothiocyanatoaniline
Description
4-Isothiocyanatoaniline (CAS: Not explicitly provided; molecular formula: C₇H₆N₂S) is a halogen-free aromatic amine derivative featuring a reactive isothiocyanate (-N=C=S) group at the para position of the aniline ring. This compound is widely utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and bioactive molecules. Its reactivity stems from the electrophilic isothiocyanate group, which facilitates nucleophilic additions and cyclocondensation reactions, as demonstrated in the synthesis of anti-schistosomiasis agents (e.g., phenthionate derivatives) .
Properties
IUPAC Name |
4-isothiocyanatoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABYCHYIKHAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934370 | |
| Record name | 4-Isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-25-0 | |
| Record name | 4-Isothiocyanatobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15191-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isothiocyanatoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isothiocyanatoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatoaniline can be synthesized through several methods:
One-Pot Process: A general and facile one-pot process involves the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions to form a dithiocarbamate salt.
Replacement Reaction: Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection.
Industrial Production Methods: Industrial production of this compound typically involves the use of thiophosgene or its derivatives, which react with aniline derivatives under controlled conditions. This method, while efficient, requires careful handling due to the toxicity of thiophosgene.
Chemical Reactions Analysis
4-Isothiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dimethylbenzene, aqueous conditions.
Catalysts: Cyanuric acid, amine bases.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Isothiocyanatoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
4-Isothiocyanatoaniline can be compared with other isothiocyanate-containing compounds:
Phenyl Isothiocyanate: Similar in structure but lacks the amino group, making it less versatile in bioconjugation applications.
Allyl Isothiocyanate: Known for its pungent odor and use in mustard oil, it has different reactivity and applications compared to this compound.
Benzyl Isothiocyanate: Exhibits similar reactivity but is used more commonly in flavor and fragrance industries.
Uniqueness: this compound’s unique combination of an isothiocyanate group and an amino group makes it particularly valuable in synthetic chemistry and bioconjugation applications, where it can form stable covalent bonds with a variety of nucleophiles.
Comparison with Similar Compounds
4-Fluoro-2-iodoaniline (CAS: 61272-76-2)
4-Chloro-2-iodoaniline Hydrochloride
Comparison : Unlike this compound, halogenated analogues lack the isothiocyanate’s nucleophilic reactivity but offer superior stability for storage and handling.
Isothiocyanate Derivatives
4-Iodophenyl Isothiocyanate
4-(Methylthio)phenyl Isothiocyanate
- Synonyms: 1-Isothiocyanato-4-(methylsulfanyl)benzene
- Reactivity : The methylthio (-SMe) group enhances electron density, reducing electrophilicity compared to this compound .
Comparison : this compound’s unsubstituted aromatic ring allows broader applicability in electrophilic aromatic substitution, whereas iodine or methylthio substituents in analogues limit reaction pathways.
Nitro/Thiocyanato Analogues
2-Nitro-4-thiocyanato Aniline
- Molecular Formula : C₇H₅N₃O₂S
- Key Features: Combines nitro (-NO₂) and thiocyanate (-SCN) groups, enabling dual reactivity in redox and nucleophilic reactions .
Comparison : The nitro group in 2-Nitro-4-thiocyanato Aniline introduces steric hindrance and oxidative instability, unlike the simpler this compound.
Data Tables
Table 1: Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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